eosinophil-derived neurotoxin

Ribonuclease Activity Enzymology Eosinophil Biology

Eosinophil-derived neurotoxin (EDN, RNase 2, EPX) is a 19 kDa cationic ribonuclease found in the specific granules of human eosinophils and a member of the RNase A superfamily. Unlike general-purpose ribonucleases, EDN possesses a unique combination of ribonucleolytic activity, antiviral efficacy, and the capacity to activate the innate immune system via Toll-like receptor 2 (TLR2).

Molecular Formula C112H196O42
Molecular Weight 0
CAS No. 126098-39-3
Cat. No. B1178602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeosinophil-derived neurotoxin
CAS126098-39-3
Synonymseosinophil-derived neurotoxin
Molecular FormulaC112H196O42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eosinophil-Derived Neurotoxin (EDN/RNase 2) CAS 126098-39-3: A Ribonuclease A Superfamily Member with Distinct Immunomodulatory and Antiviral Properties


Eosinophil-derived neurotoxin (EDN, RNase 2, EPX) is a 19 kDa cationic ribonuclease found in the specific granules of human eosinophils and a member of the RNase A superfamily [1]. Unlike general-purpose ribonucleases, EDN possesses a unique combination of ribonucleolytic activity, antiviral efficacy, and the capacity to activate the innate immune system via Toll-like receptor 2 (TLR2) [2]. This multi-functionality positions EDN as a specialized tool for research in immunology, virology, and allergic inflammation, distinct from its closest homologs within the same protein family.

Beyond Ribonuclease Activity: Why EDN (CAS 126098-39-3) Cannot Be Replaced by Generic RNase A or Eosinophil Cationic Protein (ECP)


The functional profile of EDN is not defined solely by its ribonuclease activity. While in-class proteins like eosinophil cationic protein (ECP) and pancreatic RNase A share structural homology and a common enzymatic function, they diverge significantly in specific activity, receptor engagement, and biological outcomes [1]. EDN exhibits a 100-fold greater ribonuclease activity than ECP and uniquely activates the TLR2-MyD88 pathway [2]. These quantitative and qualitative differences render generic substitution untenable for researchers requiring reproducible, mechanism-specific outcomes in assays for antiviral activity, dendritic cell maturation, or Th2 immune polarization.

Quantitative Differentiation of EDN (CAS 126098-39-3): Head-to-Head Evidence vs. ECP and RNase A


Superior Catalytic Efficiency: 100-Fold Higher Ribonuclease Activity of EDN vs. ECP

A direct comparison of ribonuclease activity reveals that EDN possesses significantly greater catalytic efficiency than its closest homolog, eosinophil cationic protein (ECP). While both proteins share 67% N-terminal sequence identity and belong to the RNase A superfamily, EDN's specific activity is approximately 100 times higher . This quantitative advantage is critical for experiments where the magnitude of RNA degradation is a key variable.

Ribonuclease Activity Enzymology Eosinophil Biology

Divergent Dendritic Cell Activation: EDN, but Not RNase A or Angiogenin, Induces Full Maturation

EDN functions as an immune alarmin, activating human dendritic cells (DCs) and inducing the production of a wide array of inflammatory mediators. This activity is not shared by all RNase A superfamily members. While human pancreatic RNase (hPR) induces a limited set of responses, the more distantly related angiogenin shows no DC-activating effect whatsoever [1]. This demonstrates that EDN's immunomodulatory role is distinct and not a generic property of ribonucleases.

Immunology Dendritic Cell Maturation Alarmin

Exclusive TLR2 Agonist Activity: EDN Activates TLR2 Independently of TLR1/TLR6

EDN is an established endogenous ligand for Toll-like receptor 2 (TLR2), triggering the MyD88 signaling pathway in myeloid dendritic cells [1]. Critically, EDN activates TLR2 independently of the co-receptors TLR1 or TLR6 [2]. This contrasts with the activity of ECP, which also interacts with TLR2 but may involve different downstream signaling nuances [3]. This unique receptor activation profile makes EDN a specific probe for TLR2-mediated signaling without the confounding influence of heterodimerization partners.

Toll-like Receptor Signal Transduction Innate Immunity

Specific Antiviral Activity Against RSV: EDN's Unique Structural Requirements for Virion Destruction

EDN mediates the ribonucleolytic destruction of extracellular virions of respiratory syncytial virus (RSV), an activity that is saturable and specific [1]. Importantly, this antiviral effect is not merely a consequence of its ribonuclease activity. The related RNase k6 has no inhibitory effect on EDN's antiviral action, indicating that EDN possesses unique structural features that are essential for targeting RSV virions [2]. This specific interaction provides a distinct advantage over non-specific ribonucleases for studying host-pathogen interactions.

Antiviral Respiratory Syncytial Virus Virology

Divergent Pathogenic Effects on Keratinocytes: EDN Does Not Induce Matrix Detachment Unlike ECP

In models of eosinophil-rich skin diseases, the pathogenic mechanisms of EDN and ECP diverge. Both proteins are cytotoxic to human keratinocytes and induce ROS formation and apoptosis [1]. However, a key functional difference is that ECP, but not EDN, causes significant keratinocyte detachment from the provisional matrix [2]. This indicates that while both proteins contribute to inflammation, their downstream effects on tissue integrity are distinct, making EDN a more suitable tool for studying pathways independent of cell-matrix adhesion disruption.

Dermatology Bullous Pemphigoid Eosinophil Pathogenesis

Structural Basis for Divergent Activity: EDN's Unique P(-1) Phosphate-Binding Subsite

High-resolution crystal structures reveal that EDN possesses a unique non-catalytic phosphate-binding subsite, P(-1), which is crucial for its ribonucleolytic activity on polymeric RNA substrates [1]. Although RNase A also contains a P(-1) subsite, the amino acid composition of this site differs between EDN and RNase A [2]. Mutation of residues within EDN's P(-1) subsite (Arg36, Asn39, Gln40) significantly reduces catalytic activity [3]. These structural differences provide a molecular explanation for EDN's distinct functional profile and offer a blueprint for the rational design of EDN-specific inhibitors.

Structural Biology Catalytic Mechanism Drug Design

Optimal Use Cases for EDN (CAS 126098-39-3) in Research and Industrial Settings


Investigating TLR2-Dependent Innate Immune Activation

EDN is an ideal reagent for studies focused on TLR2 homodimer signaling in dendritic cells and other myeloid cells. Unlike synthetic TLR2 ligands like Pam3CSK4 (which signals via TLR1/2 heterodimers) or FSL-1 (which signals via TLR2/6), EDN activates TLR2 independently of co-receptors, offering a more physiologically relevant model for endogenous alarmin-driven immune responses in allergic inflammation and host defense [1]. Its ability to induce DC maturation and a Th2-skewed cytokine profile makes it a valuable tool for vaccine adjuvant research and mechanistic studies of Th2 immunity [2].

Validating Eosinophil-Specific Biomarkers and Pathogenic Mechanisms in Allergic Disease

Due to its 100-fold higher ribonuclease activity compared to ECP, EDN is a more sensitive and specific biomarker for eosinophil activation and degranulation [1]. Quantitative ELISA kits are available for measuring EDN in various biological fluids, making it a robust tool for monitoring disease activity in asthma, atopic dermatitis, and eosinophilic gastrointestinal disorders [2]. Furthermore, its distinct pathogenic profile on keratinocytes (inducing apoptosis without causing matrix detachment, unlike ECP) makes EDN a precise tool for dissecting disease mechanisms in eosinophil-rich skin conditions like bullous pemphigoid [3].

Elucidating Ribonuclease-Dependent Antiviral Host Defense Mechanisms

EDN's specific, saturable antiviral activity against RSV distinguishes it from generic ribonucleases like RNase A. Researchers studying the role of eosinophils in viral respiratory infections can use EDN to model ribonuclease-dependent virion destruction that requires specific structural features beyond general catalytic activity [1]. This provides a targeted approach for studying host-pathogen interactions and developing novel antiviral strategies that mimic the natural effector functions of eosinophils.

Structure-Guided Drug Discovery for Allergic and Inflammatory Diseases

The high-resolution crystal structure of EDN reveals a unique P(-1) phosphate-binding subsite that is distinct from that of RNase A, a widely expressed and essential human enzyme [1]. This structural divergence provides a rational basis for the design of small molecule inhibitors that can selectively target EDN's ribonuclease activity without affecting the function of RNase A or other related proteins [2]. Such inhibitors could serve as novel therapeutic leads for conditions where EDN-mediated RNA degradation contributes to pathology, such as severe allergic inflammation.

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